molecular formula C12H12N4OS B488867 4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}but-2-yn-1-ol CAS No. 727386-42-7

4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}but-2-yn-1-ol

Cat. No.: B488867
CAS No.: 727386-42-7
M. Wt: 260.32g/mol
InChI Key: JREHQZXZHWHSLK-UHFFFAOYSA-N
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Description

4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}but-2-yn-1-ol is a synthetic organic compound characterized by its unique structure, which includes a tetrazole ring, a sulfanyl group, and a butyn-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}but-2-yn-1-ol typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile. For instance, 4-methylbenzonitrile can react with sodium azide under acidic conditions to form 1-(4-methylphenyl)-1H-tetrazole.

    Thioether Formation: The tetrazole derivative is then reacted with a suitable thiol, such as but-2-yn-1-thiol, under basic conditions to form the thioether linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the employment of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in 4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}but-2-yn-1-ol can undergo oxidation to form the corresponding ketone.

    Reduction: The alkyne moiety can be reduced to an alkene or alkane using hydrogenation reactions.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.

    Reduction: Catalysts like Pd/C (Palladium on carbon) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as alkyl halides or amines under basic conditions.

Major Products

    Oxidation: Formation of 4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}but-2-yn-1-one.

    Reduction: Formation of 4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}but-2-ene-1-ol or 4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}butane-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}but-2-yn-1-ol serves as a versatile intermediate for the construction of more complex molecules. Its unique functional groups allow for diverse chemical transformations.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. The tetrazole ring is known for its bioisosteric properties, which can mimic carboxylic acids in drug molecules, enhancing their stability and bioavailability.

Industry

In materials science, this compound can be used in the development of novel polymers and materials with specific properties, such as enhanced conductivity or unique mechanical characteristics.

Mechanism of Action

The mechanism by which 4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}but-2-yn-1-ol exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring can form hydrogen bonds and ionic interactions, which are crucial for binding to biological targets.

Comparison with Similar Compounds

Similar Compounds

    4-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}but-2-yn-1-ol: Similar structure but with a methoxy group instead of a methyl group.

    4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}but-2-yn-1-ol: Contains a chlorine atom on the phenyl ring.

Uniqueness

The presence of the methyl group on the phenyl ring in 4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}but-2-yn-1-ol can influence its chemical reactivity and biological activity, making it distinct from its analogs. This subtle difference can affect its binding affinity and specificity towards biological targets, as well as its physical properties such as solubility and stability.

Properties

IUPAC Name

4-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylbut-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4OS/c1-10-4-6-11(7-5-10)16-12(13-14-15-16)18-9-3-2-8-17/h4-7,17H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JREHQZXZHWHSLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)SCC#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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